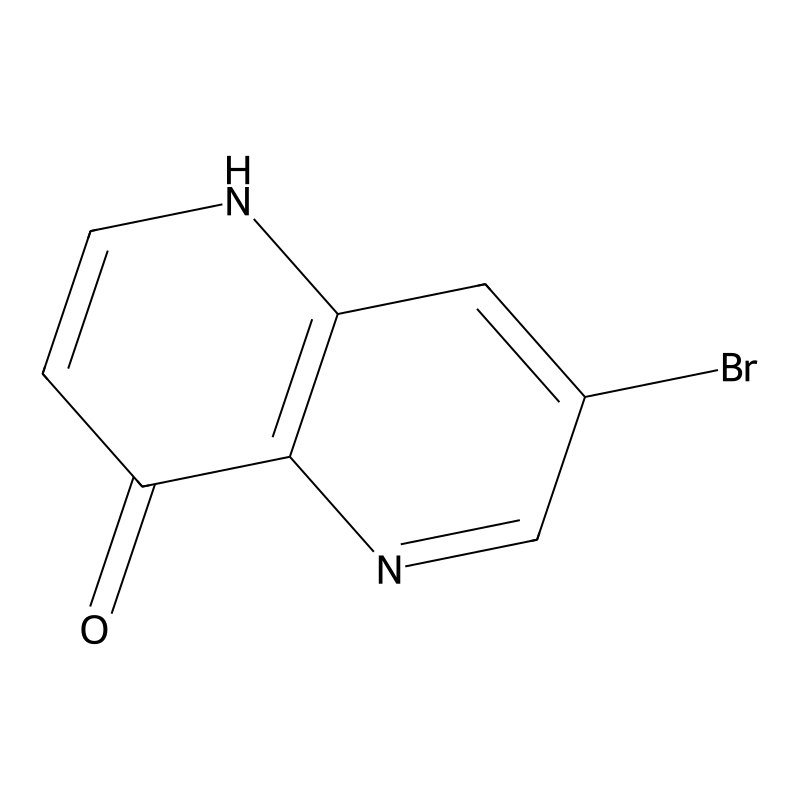

7-Bromo-1,5-naphthyridin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Bromo-1,5-naphthyridin-4-ol is characterized by its molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol. The compound features a bromine atom at the 7th position of the naphthyridine ring system, along with a hydroxyl group at the 4th position. This structural arrangement influences its chemical properties and reactivity, making it an interesting subject for synthetic and medicinal chemistry .

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols through nucleophilic substitution mechanisms.

- Amination Reactions: 7-Bromo-1,5-naphthyridin-4-ol can undergo amination reactions to yield amino derivatives. For instance, it reacts with potassium amide in liquid ammonia to produce a mixture of isomers, including 3-amino-1,5-naphthyridine and 4-amino-1,5-naphthyridine.

- Cross-Coupling Reactions: The compound can also participate in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other organic molecules.

Research has indicated that 7-Bromo-1,5-naphthyridin-4-ol exhibits significant biological activity. It has been studied for its potential antimalarial properties against Plasmodium falciparum, showing efficacy in vitro against chloroquine-sensitive strains . Additionally, compounds within the naphthyridine class are often investigated for their antibacterial and antiviral activities due to their ability to interact with biological targets.

Several methods have been developed for the synthesis of 7-Bromo-1,5-naphthyridin-4-ol:

- Bromination of Naphthyridine: A common approach involves the bromination of 1,5-naphthyridine using bromine in a suitable solvent like acetic acid under controlled conditions to introduce the bromine atom at the desired position.

- Cyclization Reactions: Various cyclization strategies can be employed to construct the naphthyridine framework from simpler precursors through thermal or catalytic processes

The unique properties of 7-Bromo-1,5-naphthyridin-4-ol make it valuable in several areas:

- Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents against infectious diseases and cancer.

- Material Science: The compound can be used as a building block in organic synthesis for developing new materials with specific electronic or optical properties.

Studies on the interactions of 7-Bromo-1,5-naphthyridin-4-ol with various biological targets have revealed insights into its mechanism of action. The compound's ability to form hydrogen bonds due to its hydroxyl group enhances its interaction with biomolecules, which is critical for its biological activity .

Several compounds share structural similarities with 7-Bromo-1,5-naphthyridin-4-ol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,5-Naphthyridine | No halogen substitution | Parent compound without substituents |

| 4-Bromo-1,5-naphthyridine | Bromine at the 4-position | Different reactivity profile compared to 7-bromo |

| 4-Chloro-1,5-naphthyridine | Chlorine instead of bromine | Less reactive due to smaller size of chlorine |

| 3-Bromo-1H-pyrrolo[3,2-b]pyridine | Different ring structure | Exhibits distinct biological activities |

Uniqueness: The presence of the bromine atom at the 7-position distinguishes this compound from its analogs. The larger size and electron-withdrawing nature of bromine compared to chlorine or fluorine significantly affect its reactivity and interactions in biological systems.